molecular formula C14H12BrNO2 B12728697 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- CAS No. 59647-95-9

1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-

Cat. No.: B12728697
CAS No.: 59647-95-9
M. Wt: 306.15 g/mol
InChI Key: JSTBSVFFVHWUGK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-: is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- typically involves the reaction of a bromophenyl derivative with a suitable isoindole precursor. Common synthetic routes may include:

    Cyclization Reactions: Using cyclization reactions to form the isoindole ring system.

    Bromination: Introducing the bromophenyl group through bromination reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with receptors to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

    1H-Isoindole-1,3(2H)-dione: A parent compound without the bromophenyl group.

    2-Phenyl-1H-isoindole-1,3(2H)-dione: A similar compound with a phenyl group instead of a bromophenyl group.

    4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione: A compound with a similar tetrahydroisoindole structure.

Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties

Properties

CAS No.

59647-95-9

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

2-(3-bromophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H12BrNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h3-5,8H,1-2,6-7H2

InChI Key

JSTBSVFFVHWUGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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